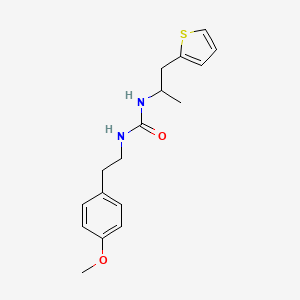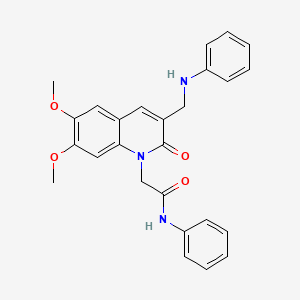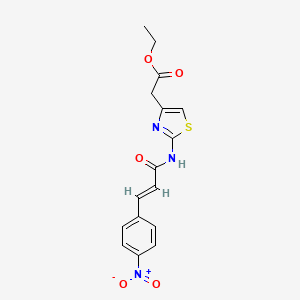
1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea, also known as MTIU, is a synthetic compound that has gained attention in scientific research due to its potential as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively bind to androgen receptors, which are important for the development and maintenance of male characteristics in the body, such as muscle mass and bone density. MTIU has been shown to have a high affinity for androgen receptors, making it a promising candidate for further research in this field.
Scientific Research Applications
Chemical Synthesis and Reactivity
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate demonstrates the compound's reactivity, showing that it undergoes lithiation at the nitrogen and ortho to the directing metalating group, leading to high yields of substituted products. This reactivity profile suggests its potential in synthesizing diverse organic molecules, highlighting its utility in organic synthesis (Smith et al., 2013).
Pharmacological Research
Although direct applications in pharmacology for the exact compound were not found, related research on urea derivatives showcases the potential of urea compounds in medical research. For example, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity. This suggests that urea derivatives, by optimization of the spacer length and conformational flexibility, can significantly impact pharmacological activity, indicating the potential for designing drugs targeting neurodegenerative disorders or conditions requiring acetylcholinesterase inhibition (Vidaluc et al., 1995).
Material Science Applications
In material science, the synthesis and characterization of organic NLO crystals such as 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one reveal the potential of urea derivatives in creating nonlinear optical materials. These materials, synthesized through slow evaporation techniques, exhibit significant second harmonic generation (SHG) efficiency, suggesting applications in optical devices and laser technology (Crasta et al., 2004).
Structural and Spectroscopic Analysis
Crystal structure analysis of related compounds, like N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, reveals complex solid-state structures, indicating the intricate intermolecular interactions urea derivatives can form. Such studies are crucial for understanding the material properties and designing compounds with desired physical characteristics (Kumar et al., 2000).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13(12-16-4-3-11-22-16)19-17(20)18-10-9-14-5-7-15(21-2)8-6-14/h3-8,11,13H,9-10,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERQTAUHEPZPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)
![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)


![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)



![4-{[2-(3-Bromophenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2748772.png)
![methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2748773.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2748775.png)